Benzo[c]isothiazol-4-ylboronic acid
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Overview
Description
Benzo[c]isothiazol-4-ylboronic acid is a boronic acid derivative that features a benzo[c]isothiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]isothiazol-4-ylboronic acid typically involves the reaction of benzo[c]isothiazole with a boron-containing reagent. One common method is the reaction of benzo[c]isothiazole with boronic acid or boronate esters under specific conditions. For example, the reaction can be carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is usually heated to reflux to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Benzo[c]isothiazol-4-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Benzo[c]isothiazol-4-ylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Benzo[c]isothiazol-4-ylboronic acid in chemical reactions typically involves the formation of a boronate complex with the catalyst. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura coupling.
4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent.
2-Thienylboronic Acid: Contains a thiophene ring instead of a benzo[c]isothiazole ring.
Uniqueness: Benzo[c]isothiazol-4-ylboronic acid is unique due to its benzo[c]isothiazole ring structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2,1-benzothiazol-4-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7-5(6)4-12-9-7/h1-4,10-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWAKCMWVGZCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NSC=C12)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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